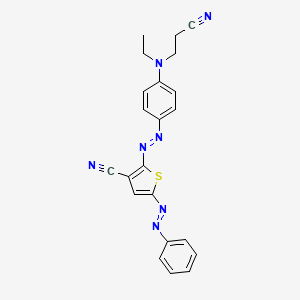
Sodium antimonate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium antimonate monohydrate is a chemical compound with the formula NaSb(OH)₆. It is composed of sodium, antimony, oxygen, and hydrogen atoms. This compound is known for its applications in various industrial processes and scientific research. It is often used as a flame retardant and in the production of certain types of glass and ceramics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium antimonate monohydrate can be synthesized through the oxidation of antimony trioxide (Sb₂O₃) in an alkaline medium. One common method involves pressure oxidation in a sodium hydroxide (NaOH) solution. The reaction conditions typically include an oxygen partial pressure of 2 MPa, a reaction time of 2 hours, and a stirring speed of 1000 rpm .
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic air oxidation method. This involves the selective formation of sodium antimonate from an antimony residue in a Na₂S-NaOH leaching solution. The process achieves high leaching efficiency of antimony, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium antimonate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Sodium antimonate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other antimony compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Medicine: this compound is being explored for its therapeutic potential in treating diseases such as leishmaniasis and certain types of cancer
Industry: It is used in the production of flame retardants, glass, and ceramics.
Wirkmechanismus
The mechanism of action of sodium antimonate monohydrate involves its interaction with molecular targets and pathways within biological systems. In the context of antimony-based drugs, it is believed to interfere with the metabolism of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as enzyme activity and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Sodium pyroantimonate (Na₃SbO₄): Similar in composition but differs in its structural and chemical properties.
Potassium antimonate (KSb(OH)₆): Shares similar applications but has different solubility and reactivity characteristics.
Calcium antimonate (Ca₂Sb₂O₇): Used in similar industrial applications but has distinct physical properties.
Uniqueness: Sodium antimonate monohydrate is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for both research and industrial purposes .
Eigenschaften
CAS-Nummer |
30718-75-3 |
|---|---|
Molekularformel |
H2NaO4Sb |
Molekulargewicht |
210.76 g/mol |
IUPAC-Name |
sodium;oxido(dioxo)-λ5-stibane;hydrate |
InChI |
InChI=1S/Na.H2O.3O.Sb/h;1H2;;;;/q+1;;;;-1; |
InChI-Schlüssel |
OFYMLSAOFKFRCI-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-][Sb](=O)=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



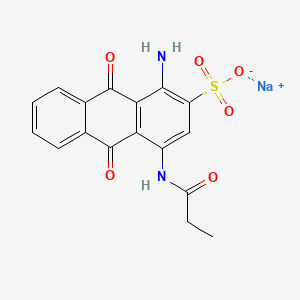
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
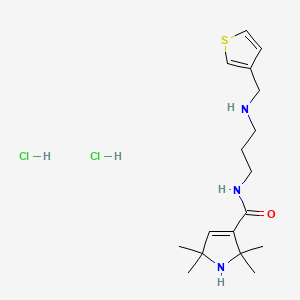

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
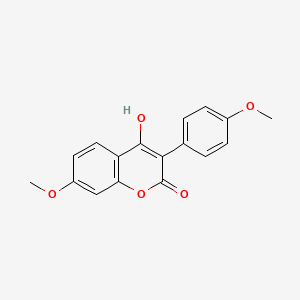
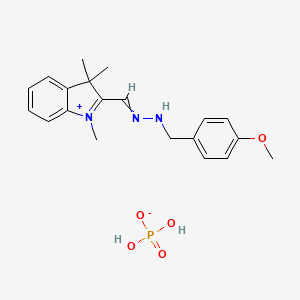

![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
